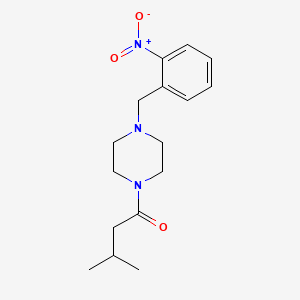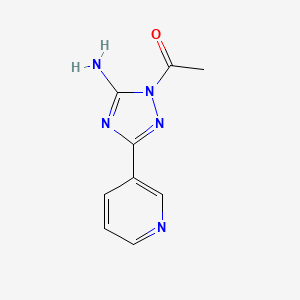
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine, also known as ANL-151, is a novel compound that has been gaining attention in the scientific community for its potential applications in various research fields.
Mechanism of Action
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine selectively inhibits the activity of PKCε by binding to a specific site on the protein. PKCε is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKCε, this compound can alter these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on cellular signaling pathways that are involved in addiction, chronic pain, and cancer. In addiction and chronic pain, this compound has been shown to reduce the development of tolerance and dependence, as well as alleviate pain. In cancer, this compound has been shown to induce cell death and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity, and potency. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine research, including exploring its potential therapeutic applications in addiction, chronic pain, and cancer. Additionally, further research is needed to understand the precise mechanisms of this compound's effects on cellular signaling pathways and to develop more potent and selective compounds based on this compound's structure. Finally, this compound's potential off-target effects and toxicity need to be further investigated to ensure its safety for clinical use.
Synthesis Methods
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylbutanoyl chloride with 2-nitrobenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis method has been optimized to produce high yields and purity of this compound.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of a specific protein called protein kinase C epsilon (PKCε), which is involved in the development of addiction and chronic pain. This compound has also been shown to have anti-tumor effects in certain types of cancer cells.
properties
IUPAC Name |
3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)11-16(20)18-9-7-17(8-10-18)12-14-5-3-4-6-15(14)19(21)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYJPUHMCNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354423 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5931-97-5 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)